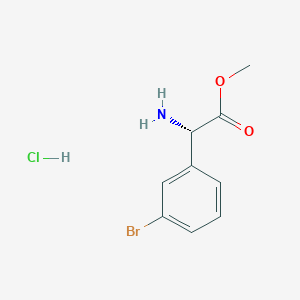
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride (MMCH) is an organic compound that has been studied extensively in the scientific community for its various applications and mechanisms of action. MMCH is a chiral molecule, meaning it has two different mirror images of the same molecule, and is a member of the morpholine family of compounds. MMCH has been used in a variety of laboratory experiments and research studies, ranging from biochemical and physiological studies to pharmaceutical and material science applications.
科学研究应用
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride has been used in a variety of scientific research applications, such as biochemical and physiological studies, pharmaceutical research, and material science studies. In biochemical and physiological studies, (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride has been used to study the effects of chirality on enzyme activity and the binding of drugs to receptors. In pharmaceutical research, (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride has been used to study the effects of chirality on drug efficacy and the potential for stereoselective synthesis of drugs. In material science studies, (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride has been used to study the effects of chirality on the properties of polymers and other materials.
作用机制
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride is a chiral molecule, meaning it has two different mirror images of the same molecule. The two mirror images of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, known as stereoisomers, are not identical in terms of their biochemical and physiological effects. The two stereoisomers of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride and (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, have different mechanisms of action. The (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride stereoisomer is known to bind to various receptors in the body, including opioid receptors, serotonin receptors, and dopamine receptors, while the (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride stereoisomer is known to bind to various enzymes, including cytochrome P450 enzymes and acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride depend on the stereoisomer that is used in an experiment or study. The (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride stereoisomer is known to bind to various receptors in the body, including opioid receptors, serotonin receptors, and dopamine receptors, resulting in a variety of effects. These effects include analgesia, sedation, and modulation of mood and behavior. The (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride stereoisomer is known to bind to various enzymes, including cytochrome P450 enzymes and acetylcholinesterase, resulting in a variety of biochemical and physiological effects. These effects include inhibition of enzyme activity, modulation of neurotransmitter levels, and modulation of metabolic pathways.
实验室实验的优点和局限性
The use of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride in laboratory experiments has a number of advantages and limitations. The main advantage of using (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride in laboratory experiments is that it is a chiral molecule, meaning it has two different mirror images of the same molecule. This allows scientists to study the effects of chirality on various biochemical and physiological processes. The main limitation of using (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride in laboratory experiments is that it is not always easy to obtain pure samples of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, as the synthesis of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride can be difficult and time consuming. Additionally, the effects of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride can vary depending on the stereoisomer that is used in an experiment, so it is important to use a pure sample of the desired stereoisomer in order to obtain accurate results.
未来方向
There are a number of potential future directions for research involving (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride. One potential direction is to further investigate the effects of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride on various biochemical and physiological processes, such as enzyme activity, neurotransmitter levels, and metabolic pathways. Another potential direction is to explore the potential for using (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride in drug design and development, as it has been shown to bind to various receptors and enzymes in the body. Additionally, further research could be conducted on the synthesis of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, in order to develop more efficient and cost-effective methods for the synthesis of this compound. Finally, (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride could be explored as a potential material for use in various applications, such as in the production of polymers and other materials.
合成方法
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride can be synthesized in a number of ways, with the most common method being the reaction of 3-chloro-6-methylmorpholine with anhydrous hydrochloric acid. This reaction is typically carried out in a sealed tube at a temperature of approximately 150°C for a few hours. The reaction yields (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride as a white crystalline solid, which can be purified by recrystallization from a suitable solvent such as ethanol or methanol. Other methods for the synthesis of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride include the reaction of 3-chloro-6-methylmorpholine with anhydrous sodium bicarbonate, or the reaction of 3-chloro-6-methylmorpholine with anhydrous sodium hydroxide.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methyl-1-butanol", "morpholine", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "diethyl ether", "water" ], "Reaction": [ "1. React 3-methyl-1-butanol with morpholine in the presence of sodium hydroxide to form (3S,6R)-6-methylmorpholine-3-carbinol.", "2. Add hydrochloric acid to the reaction mixture to protonate the hydroxyl group and form (3S,6R)-6-methylmorpholine-3-carbinol hydrochloride.", "3. Isolate the product by filtration and washing with water.", "4. Dissolve the product in diethyl ether and add hydrochloric acid to form (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride.", "5. Isolate the product by filtration and washing with water and sodium chloride." ] } | |
CAS 编号 |
2237216-22-5 |
产品名称 |
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride |
分子式 |
C6H12ClNO3 |
分子量 |
181.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




